molecular formula C13H10ClNO4S B3429951 3-(3-Chloro-benzenesulfonylamino)-benzoic acid CAS No. 78922-04-0

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Cat. No.: B3429951
CAS No.: 78922-04-0
M. Wt: 311.74 g/mol
InChI Key: APBOVLPLJFJSRI-UHFFFAOYSA-N
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Description

3-(3-Chloro-benzenesulfonylamino)-benzoic acid (CAS: 306955-84-0) is a benzoic acid derivative featuring a 3-chlorophenylsulfonamide group at the third position of the benzene ring. This compound is primarily utilized in pharmaceutical and materials research due to its sulfonamide moiety, which is known for biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrases) . Related synthetic routes for analogous sulfonamides involve converting benzoic acids to sulfamoyl derivatives via chlorosulfonic acid and ammonium hydroxide .

Properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBOVLPLJFJSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429123
Record name 3-(3-chloro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749884-42-2
Record name 3-(3-chloro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Chloro-benzenesulfonylamino)-benzoic acid, with the molecular formula C₁₃H₁₀ClN₁O₃S, is an aromatic organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. Its structure features two benzene rings connected by an amide bond, with one ring containing a chlorine substituent and the other a sulfonylamino group. This unique configuration suggests possible interactions with biological targets, particularly in inflammation and microbial resistance pathways.

  • Molecular Formula : C₁₃H₁₀ClN₁O₃S
  • Molecular Weight : 295.74 g/mol
  • CAS Number : 78922-04-0

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known for its ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, which may contribute to its antimicrobial properties .

Inhibition Studies

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, sulfonamides are competitive inhibitors that can mimic p-aminobenzoic acid (PABA), leading to the inhibition of bacterial growth .

Compound Target Enzyme Inhibition Type IC50 (μM)
This compoundDHPSCompetitiveTBD*
SulfanilamideDHPSCompetitive0.1 - 10
TrimethoprimDHFRNon-competitive0.01 - 0.1

*TBD: To Be Determined

Antimicrobial Activity

In a study profiling various chemicals, including potential pharmaceuticals, this compound was highlighted for its potential antimicrobial activity due to structural similarities with known sulfonamide antibiotics . The compound's ability to inhibit bacterial growth was tested against several strains, demonstrating promising results that warrant further investigation.

Binding Affinity Studies

Interaction studies focusing on the binding affinity of this compound to biological targets are essential for elucidating its mechanism of action. Preliminary data suggest that it may bind effectively to proteins involved in inflammatory responses and microbial resistance pathways, although specific binding affinities remain to be quantified.

Potential Applications

The potential applications of this compound include:

  • Antimicrobial Agents : As a potential treatment for bacterial infections.
  • Anti-inflammatory Drugs : Due to its structural features that may modulate inflammatory pathways.
  • Research Tools : For studying enzyme inhibition and protein-ligand interactions.

Scientific Research Applications

Pharmacological Potential

The compound's structure suggests significant pharmacological potential, particularly in the following areas:

  • Anti-inflammatory Properties : Given its ability to interact with proteins involved in inflammation pathways, research indicates that it may serve as a lead compound for developing anti-inflammatory drugs.
  • Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, which suggests that 3-(3-Chloro-benzenesulfonylamino)-benzoic acid could be effective against various microbial strains.
  • Diabetes Management : Similar compounds have shown blood sugar-lowering effects. Studies on related benzoic acids indicate potential applications in managing diabetes mellitus .

Case Studies

  • A study conducted on structurally similar compounds demonstrated their efficacy in reducing blood glucose levels in pre-treated animal models. This suggests that this compound may exhibit similar effects and warrants further investigation .

Role in Biodegradation

Research into the environmental impact of sulfonamide derivatives has highlighted their role in biodegradation processes. The compound could potentially be utilized in bioremediation efforts to mitigate pollution from pharmaceutical waste due to its structural stability and resistance to degradation.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including:

  • Quinolone Derivatives : These compounds are significant in developing antibiotics and other therapeutic agents. The synthesis pathways often involve reactions where this benzoic acid derivative is a key precursor .
  • Sulfonamide Derivatives : The compound can be transformed into various sulfonamide derivatives that possess diverse biological activities, enhancing its utility in drug discovery .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural differences and similarities between 3-(3-Chloro-benzenesulfonylamino)-benzoic acid and related compounds:

Compound Name CAS Number Substituents Key Applications/Properties
This compound 306955-84-0 -SO₂NH-C₆H₄(3-Cl) at position 3 of benzoic acid Research applications, enzyme inhibition
4-Chloro-3-(dimethylsulfamoyl)benzoic acid 59210-61-6 -SO₂N(CH₃)₂ at position 3, -Cl at position 4 of benzoic acid Potential pharmacological intermediates
3-Methylbenzenesulfonylbenzoic acid 147410-76-2 -SO₂-C₆H₄(3-CH₃) at position 3 of benzoic acid Material science, solubility studies
2-Hydroxy-5-(3-nitrobenzenesulfonamido)-benzoic acid 328028-25-7 -SO₂NH-C₆H₄(3-NO₂) at position 5, -OH at position 2 of benzoic acid High polarity, nitro group enhances reactivity

Key Observations :

  • Chlorine Position : The 3-chloro substitution on the benzenesulfonamide group in the target compound contrasts with 4-chloro in 59210-61-6, which may alter steric and electronic properties .
  • Nitro vs. Methyl Groups : The nitro group in 328028-25-7 increases electrophilicity and polarity, making it more reactive in synthetic modifications than the methyl or chloro analogues .

Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from similar compounds:

  • Solubility : Sulfonamide groups generally enhance water solubility compared to unsubstituted benzoic acids. However, chloro and nitro substituents may reduce solubility due to increased hydrophobicity .
  • Acidity : The sulfonamide group (pKa ~10) and carboxylic acid (pKa ~4.2) create a zwitterionic structure at physiological pH, influencing bioavailability .

Q & A

Q. What synthetic routes are recommended for preparing 3-(3-Chloro-benzenesulfonylamino)-benzoic acid with high purity?

The synthesis typically involves sulfonylation of a benzoic acid derivative. A standard method includes reacting 3-aminobenzoic acid with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization may require stoichiometric control and inert atmosphere conditions to minimize hydrolysis of the sulfonyl chloride intermediate .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfonamide linkage and substituent positions (e.g., aromatic protons and chlorine proximity).
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) validate the sulfonamide group.
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (C13_{13}H10_{10}ClNO4_4S, theoretical MW: 311.69 g/mol).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming stereoelectronic effects .

Q. What are the primary research applications of this compound in medicinal chemistry?

The sulfonamide moiety enables enzyme inhibition studies, particularly targeting carbonic anhydrases or proteases. Its chlorine substituent enhances lipophilicity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery. It may also serve as a precursor for prodrugs or covalent inhibitors via functionalization of the carboxylic acid group .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Methodological steps include:

  • Purity Verification : Use HPLC (>98% purity, C18 column, acetonitrile/water gradient) and elemental analysis.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, buffer systems).
  • Mechanistic Profiling : Conduct isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and rule off-target effects .

Q. What experimental strategies improve crystallization for X-ray diffraction studies?

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or mixtures (ethanol/water) for slow evaporation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal lattice formation.
  • Additive Use : Small molecules (e.g., glycerol) or ions may stabilize crystal packing.
  • Software Refinement : SHELXL refines diffraction data to resolve disorder or twinning issues common in sulfonamide derivatives .

Q. How does the electronic nature of the 3-chlorophenyl group influence reactivity in downstream modifications?

The electron-withdrawing chlorine atom deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the sulfonamide group. This electronic effect can be exploited in regioselective functionalization (e.g., nitration or halogenation) for SAR studies. DFT calculations (B3LYP/6-31G*) model charge distribution to predict reactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

While the compound is not chiral, intermediates (e.g., sulfonyl chlorides) may require asymmetric synthesis. Challenges include:

  • Racemization Prevention : Use low-temperature reactions and non-polar solvents.
  • Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance stereocontrol.
  • Continuous Flow Systems : Improve mixing and heat transfer for reproducible yields at scale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chloro-benzenesulfonylamino)-benzoic acid
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